molecular formula C15H12FN3OS2 B2594331 N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 878696-50-5

N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2594331
CAS No.: 878696-50-5
M. Wt: 333.4
InChI Key: MQHGBGCKIFPBKQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine group reacts with an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or thienopyrimidine core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts such as palladium or copper complexes.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Biological Pathways: It may inhibit key biological pathways, such as those involved in cell proliferation or signal transduction, resulting in therapeutic effects.

    Induction of Cellular Responses: The compound can induce cellular responses, such as apoptosis or autophagy, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-(4-bromophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide:

    N-(4-methylphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide: The methylphenyl group may alter the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS2/c1-9-6-12-14(17-8-18-15(12)22-9)21-7-13(20)19-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHGBGCKIFPBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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